Superior 4-Week Cure Rate in Bacterial Vaginosis: Tinidazole vs. Metronidazole, Secnidazole, and Ornidazole in a Direct Head-to-Head RCT
In a prospective, randomized clinical trial directly comparing four 5-nitroimidazoles for bacterial vaginosis, tinidazole demonstrated a significantly superior 4-week cure rate compared to metronidazole and secnidazole [1]. The study, which used single oral doses, found tinidazole to be among the most effective agents in the comparison [1].
| Evidence Dimension | Cure rate at 4 weeks post-treatment |
|---|---|
| Target Compound Data | 97.7% |
| Comparator Or Baseline | Metronidazole: 77.9%; Secnidazole: 80.2%; Ornidazole: 97.7% |
| Quantified Difference | +19.8 percentage points vs. metronidazole; +17.5 percentage points vs. secnidazole; equivalent to ornidazole |
| Conditions | Prospective RCT in 344 Indian women with bacterial vaginosis (diagnosed by Amsel's criteria) receiving a single 2g oral dose (1.5g for ornidazole). |
Why This Matters
This evidence directly informs procurement decisions for clinical trial materials or therapeutic regimens where achieving high cure rates in bacterial vaginosis is paramount, positioning tinidazole as a quantitatively superior option to metronidazole and secnidazole.
- [1] Thulkar J, Kriplani A, Agarwal N. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian J Med Res. 2023;157(3):245-250. doi:10.4103/ijmr.IJMR_345_22. View Source
